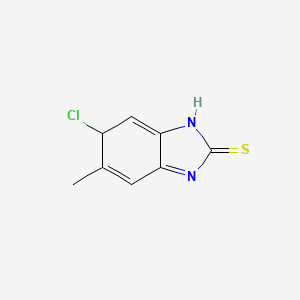

5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione

Description

Historical Context and Discovery in Heterocyclic Chemistry

The historical development of benzimidazole-2-thione compounds traces back to fundamental research in heterocyclic chemistry, with benzimidazole itself being discovered during investigations into vitamin B12 structure. The benzimidazole nucleus was recognized as a stable platform upon which various pharmaceutical compounds could be developed, leading to extensive synthetic modifications and structural elaborations. The specific development of thione derivatives emerged from systematic studies aimed at creating sulfur analogues of ketones within heterocyclic frameworks.

Research into chlorinated and methylated derivatives of benzimidazole-2-thione compounds gained momentum as chemists recognized the potential for enhanced biological activity through strategic substitution patterns. The synthesis of this compound evolved from established methodologies for preparing benzimidazole-2-thione derivatives, utilizing o-phenylenediamine precursors and carbon disulfide in alkaline alcoholic solutions. This synthetic approach built upon earlier work demonstrating the versatility of benzimidazole scaffolds in medicinal chemistry applications.

The development of efficient synthetic routes for this compound reflected broader trends in heterocyclic chemistry focused on creating libraries of substituted benzimidazole derivatives. Historical research demonstrated that appropriately substituted benzimidazole derivatives could exhibit diverse therapeutic applications, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic activities. These findings motivated continued investigation into specific substitution patterns, including the chlorine and methyl modifications present in this compound.

Structural Classification Within the Benzimidazole-2-thione Family

This compound belongs to the class of benzimidazole-2-thione compounds, which are characterized by their bicyclic structure consisting of fused benzene and imidazole rings with a thione functional group at the 2-position. The compound's molecular formula is C8H7ClN2S, with a molecular weight of approximately 202.68 grams per mole. This molecular architecture places it within the broader family of sulfur-containing heterocyclic compounds that serve as sulfur analogues of their corresponding ketone counterparts.

The structural features of this compound can be analyzed through several key components. The benzimidazole core consists of a six-membered benzene ring fused to a five-membered imidazole ring, creating a rigid bicyclic framework. The presence of the thione group (C=S) at the 2-position of the imidazole ring represents a critical structural feature that distinguishes these compounds from their oxo analogues. The specific substitution pattern includes a chlorine atom at the 5-position and a methyl group at the 6-position of the benzene ring, which significantly influences the compound's chemical properties and biological activity.

| Structural Component | Description | Position |

|---|---|---|

| Benzimidazole Core | Fused benzene-imidazole bicyclic system | Central framework |

| Thione Group | Carbon-sulfur double bond (C=S) | Position 2 |

| Chlorine Substitution | Halogen substituent | Position 5 |

| Methyl Group | Alkyl substituent | Position 6 |

The compound can exist in tautomeric forms, specifically the thione-thiol equilibrium, though spectroscopic evidence suggests a preference for the thione form in both solid state and solution. Nuclear magnetic resonance studies have confirmed the predominance of the thione tautomer, with characteristic signals indicating the presence of two nitrogen-hydrogen bonds and specific aromatic proton patterns.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its multifaceted applications in both organic synthesis and medicinal chemistry. As a member of the benzimidazole-2-thione family, this compound has demonstrated considerable utility as a building block for more complex heterocyclic systems and as a pharmacophore in drug discovery programs.

In organic synthesis applications, this compound serves as a versatile intermediate capable of undergoing various chemical transformations. The compound can participate in oxidation reactions to form disulfides, reduction processes yielding thiols, and substitution reactions involving both the halogen and the sulfur centers. These reaction pathways enable the synthesis of diverse molecular architectures, making the compound valuable for synthetic chemists developing new methodologies and target molecules.

The medicinal chemistry significance of this compound relates to its potential biological activities and its role as a structural scaffold for pharmaceutical development. Research has indicated that benzimidazole-2-thione derivatives possess varied biological activities, positioning them as important targets for drug discovery efforts. The specific substitution pattern in this compound provides opportunities for structure-activity relationship studies and optimization of biological properties.

| Research Application | Significance | Key Features |

|---|---|---|

| Synthetic Intermediate | Building block for complex molecules | Multiple reactive sites |

| Pharmacophore Development | Drug discovery scaffold | Bioactive core structure |

| Structure-Activity Studies | Optimization of biological properties | Specific substitution pattern |

| Material Science | Functional material development | Heterocyclic framework |

The compound's mechanism of action in biological systems primarily involves interaction with specific molecular targets, including potential enzyme inhibition and cellular pathway modulation. These interactions are facilitated by the compound's ability to form hydrogen bonds, participate in electron transfer processes, and engage in hydrophobic interactions with biological macromolecules.

Properties

IUPAC Name |

6-chloro-5-methyl-1,6-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTQXRJFUFAJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=S)NC2=CC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Thiourea Cyclization

Heating 4-chloro-5-methyl-1,2-diaminobenzene (0.5 mol) with thiourea (1 mol) in a melt at 170°C for 3 hours generates the thione via desulfurization. Subsequent alkaline workup (2N NaOH) and acidification yield the product at 83% efficiency .

Chlorination of 6-Methyl-1,3-dihydrobenzimidazole-2-thione

For substrates lacking the chloro group, post-cyclization chlorination is viable.

Phosphorus Oxychloride (POCl₃) Method

A sealed vessel containing 6-methyl-1,3-dihydrobenzimidazole-2-thione (44 mmol) and freshly distilled POCl₃ (100 ml) is heated at 120°C for 6 hours under 2 bar autogenous pressure. Neutralization with aqueous ammonia and drying over phosphorus pentoxide affords this compound in 90% yield .

Chlorination Optimization Table

| Factor | Optimal Condition |

|---|---|

| Chlorinating Agent | POCl₃ |

| Temperature | 120°C |

| Pressure | 2 bar (autogenous) |

| Reaction Time | 6 hours |

| Workup | Ice quenching + NH₃ |

Gaseous Hydrogen Chloride (HCl) Assistance

Introducing HCl gas into a dimethylformamide (DMF) solution of 6-methyl-1,3-dihydrobenzimidazole-2-thione (10 mmol) at 120°C for 2 hours enhances chlorination kinetics. Ethyl acetate extraction and silica gel chromatography yield the product at 21.5% efficiency , indicating inferior scalability compared to POCl₃.

Direct Synthesis from Multi-Functional Precursors

Phosgene-Mediated Cyclization

Phosgene (COCl₂) gas is introduced into a suspension of 4-chloro-5-methyl-1,2-diaminobenzene (46.2 mol) in water at 45°C. After 13 hours, neutralization with NaOH precipitates the product, yielding 91.8% after drying. This method avoids separate thione/chloro steps but requires careful phosgene handling.

Urea Melt Synthesis

Heating the diamine (0.5 mol) with excess urea (1 mol) at 170°C for 3 hours induces cyclization. Alkaline extraction and acidification isolate the product at 83% yield , though purity may require subsequent recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column (acetonitrile/water mobile phase) confirms >95% purity for POCl₃-derived batches.

Comparative Evaluation of Methodologies

Yield and Efficiency Table

| Method | Chlorination Agent | Yield | Scalability |

|---|---|---|---|

| POCl₃ Sealed Vessel | POCl₃ | 90% | High |

| Phosgene Cyclization | COCl₂ | 91.8% | Moderate |

| Xanthate Reflux | K-OEt xanthate | 62% | Moderate |

| HCl Gas Assistance | HCl | 21.5% | Low |

The POCl₃ method offers superior yields and scalability, while phosgene cyclization is optimal for one-pot synthesis. Xanthate-based routes, though moderate-yielding, avoid hazardous chlorinating agents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In the field of medicine, this compound has shown potential as an antimicrobial and antiparasitic agent. Its derivatives are being studied for their efficacy against various pathogens .

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction disrupts essential biological pathways, resulting in the antimicrobial and antiparasitic effects observed .

Comparison with Similar Compounds

5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione (CAS 1219741-21-5)

- Structure : Substitution of the methyl group (position 6) with iodine distinguishes this compound from the target molecule.

- Molecular Formula : C₇H₄ClIN₂S (vs. C₈H₇ClN₂S for the methyl-substituted analog).

- Applications: Used as a synthetic intermediate, particularly in organocatalysis or radiopharmaceuticals due to iodine’s isotopic versatility .

Benzimidazole vs. Benzothiazole/Thiadiazole Derivatives

5-Chloro-6-methyl-1,3-benzothiazol-2-amine (CAS 50850-98-1)

- Structure : Replaces the benzimidazole core with benzothiazole and substitutes the thione with an amine (-NH₂).

- Molecular Formula : C₈H₇ClN₂S (identical to the target compound but with a different ring system).

- Spectral Data : IR peaks for NH₂ (3390 cm⁻¹) and C-Cl (702 cm⁻¹) are comparable to benzimidazole-thiones .

5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS 1190927-26-4)

- Structure : Features a benzothiadiazole ring with chlorine and fluorine substituents.

- Molecular Formula : C₆H₂ClFN₂S.

- Properties : The electron-withdrawing fluorine atom increases electrophilicity, making this compound suitable for use in optoelectronic materials .

Benzoxazole Derivatives

(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride

- Structure : Benzoxazole core with chloro, methyl, and methylamine hydrochloride substituents.

- Molecular Formula : C₉H₁₀Cl₂N₂O.

- Properties :

- Melting Point: 181–183°C.

- Solubility: Water-soluble due to the hydrochloride salt.

- Applications : Intermediate for antibacterial/antiviral agents; distinct from benzimidazole-thiones in bioactivity due to the oxazole ring’s reduced basicity .

Triazole-Benzoxazole Hybrids

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Combines benzoxazole and triazole-thione moieties.

- Spectral Data :

- IR: C=S (1243 cm⁻¹), C-Cl (702 cm⁻¹).

- ¹H-NMR: Aromatic protons at δ 6.86–7.26 ppm.

- Applications : Demonstrates antimicrobial activity, highlighting the role of the triazole-thione group in biological interactions .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Halogen size (e.g., I vs. CH₃) influences molecular interactions and applications. Iodo derivatives excel in radiopharmaceuticals, while methyl groups enhance lipophilicity for membrane penetration .

- Ring System Impact : Benzimidazole-thiones exhibit greater basicity than benzoxazoles, affecting their binding to biological targets .

- Safety Considerations : Compounds like 6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione require stringent handling (e.g., nitrogen atmospheres) due to reactivity .

Biological Activity

5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound belonging to the benzimidazole family, known for its diverse pharmacological properties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C_9H_8ClN_3S

- CAS Number : 158657-00-2

- Molar Mass : 215.69 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activities critical for microbial growth and survival. The thione group is particularly reactive, allowing the compound to disrupt essential biological pathways in various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For example:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Fungal Activity : The compound also demonstrates antifungal activity against common pathogens such as Candida species.

Anticancer Properties

The potential anticancer effects of this compound have been explored in various cancer cell lines:

- Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study : In vitro studies on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.

Antiparasitic Effects

The compound has shown promise as an antiparasitic agent:

- Targeting Protozoa : It has been effective against protozoan parasites such as Leishmania spp., demonstrating the ability to inhibit their growth in vitro.

Research Findings

Case Studies

- Antimicrobial Efficacy :

- A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Anticancer Activity :

- In a controlled laboratory setting, the compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-methyl-1,3-dihydrobenzimidazole-2-thione, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclization of substituted benzimidazole precursors with sulfurizing agents (e.g., Lawesson’s reagent). Key parameters include:

- Temperature control : Optimal reaction temperatures (e.g., 80–100°C) prevent side reactions like over-sulfurization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What spectroscopic and crystallographic methods are used to characterize this compound’s structure?

- NMR spectroscopy : and NMR confirm substitution patterns and ring formation (e.g., thione sulfur at δ ~220 ppm in ) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond ~1.68 Å in thione group) and validates non-covalent interactions (e.g., π-stacking in benzimidazole core) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding with chloro/methyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection mitigate dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize thione residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrophilic sites : Electron-deficient regions (e.g., chloro-substituted benzene ring) prone to nucleophilic attack.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential .

- Solvent effects : PCM models simulate solvation effects on reaction pathways (e.g., polar solvents stabilize zwitterionic intermediates) .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Purity validation : HPLC-MS ensures >98% purity before testing.

- Dose-response curves : EC50/IC50 comparisons under fixed protocols clarify potency variations .

Q. What structural modifications enhance this compound’s pharmacological profile?

Substituent effects are studied via SAR (structure-activity relationship) tables:

| Derivative | Substituent Modifications | Observed Activity Change |

|---|---|---|

| 6-Methyl → 6-Ethyl | Increased lipophilicity | Higher membrane permeability |

| Chloro → Fluoro | Reduced steric hindrance | Enhanced enzyme inhibition |

| Thione → Oxo | Altered H-bonding capacity | Reduced cytotoxicity |

Rational design guided by molecular docking (e.g., targeting ATP-binding pockets in kinases) optimizes selectivity .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Spectrochimica Acta) over commercial databases .

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray for structure; in vitro + in silico for activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.